Home > Products > Screening Compounds P123332 > Oxindole-Based Inhibitor 62
Oxindole-Based Inhibitor 62 -

Oxindole-Based Inhibitor 62

Catalog Number: EVT-8505078
CAS Number:
Molecular Formula: C20H23N5O5S
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oxindole-Based Inhibitor 62 is a compound derived from the oxindole scaffold, which has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly as kinase inhibitors. This compound has been explored primarily for its potential in targeting specific kinases involved in various diseases, including cancer. The oxindole structure is characterized by a bicyclic framework that includes an indole and a carbonyl group, which plays a crucial role in its biological activity.

The classification of Oxindole-Based Inhibitor 62 falls under small molecule inhibitors, specifically within the category of kinase inhibitors. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is a critical process in many cellular functions. The inhibition of specific kinases can lead to therapeutic effects against cancers and other diseases.

Source

The development of Oxindole-Based Inhibitor 62 is supported by various research studies focused on the synthesis and evaluation of oxindole derivatives. Notably, studies have highlighted the synthesis of oxindole-based compounds and their biological evaluations against target kinases, such as Tousled Like Kinase 2 (TLK2) and cyclin-dependent kinases (CDKs) .

Synthesis Analysis

Methods

The synthesis of Oxindole-Based Inhibitor 62 typically involves several key methodologies:

  1. Knoevenagel Condensation: This method combines oxindoles with aldehydes in the presence of piperidine as a catalyst, leading to the formation of various substituted oxindoles. This reaction is often performed under reflux conditions to enhance yield .
  2. Friedel-Crafts Acylation: This technique is used to introduce acyl groups into the oxindole structure, facilitating the formation of ketone-substituted derivatives .
  3. Hybrid Pharmacophore Approach: Researchers have employed this strategy to design oxindole-indole conjugates that exhibit enhanced inhibitory activity against specific kinases, indicating that structural modifications can significantly influence biological activity .

Technical Details

The synthetic routes often yield compounds in varying yields (15-85%), with purification achieved through crystallization or chromatography. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structures of synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of Oxindole-Based Inhibitor 62 features a core oxindole framework with specific substituents that enhance its binding affinity to target kinases. The general structure can be represented as follows:

  • Oxindole Core: A bicyclic structure comprising an indole ring fused with a carbonyl-containing five-membered ring.
  • Substituents: Various substituents at different positions on the oxindole ring can affect the compound's potency and selectivity.

Data

The precise molecular formula and weight depend on the specific substituents present in Oxindole-Based Inhibitor 62. For instance, modifications can lead to variations in molecular weight ranging from approximately 200 to 300 g/mol.

Chemical Reactions Analysis

Reactions

Oxindole-Based Inhibitor 62 undergoes several chemical reactions that are crucial for its synthesis and functionalization:

  1. Condensation Reactions: These reactions are fundamental for linking oxindoles with other moieties, enhancing their biological activity.
  2. Acylation Reactions: Introducing acyl groups modifies electronic properties and sterics, which can impact kinase binding.
  3. Hydrogen Bonding Interactions: The oxindole moiety engages in hydrogen bonding with key amino acids in the active site of target kinases, facilitating potent inhibition .

Technical Details

The reaction conditions typically include refluxing solvents such as ethanol or acetic acid, with catalysts like piperidine or aluminum chloride employed to drive reactions towards desired products .

Mechanism of Action

Process

The mechanism of action for Oxindole-Based Inhibitor 62 primarily involves its interaction with target kinases:

  • Binding Affinity: The compound binds to the ATP-binding site of kinases, competing with ATP for binding.
  • Inhibition: By occupying this site, it prevents phosphorylation events critical for kinase function, leading to disrupted signaling pathways associated with cell proliferation and survival.

Data

Quantitative structure-activity relationship (QSAR) analyses have shown that modifications to the oxindole scaffold can significantly affect binding affinity and selectivity towards specific kinases .

Physical and Chemical Properties Analysis

Physical Properties

Oxindole-Based Inhibitor 62 typically exhibits:

  • State: Solid at room temperature.
  • Solubility: Varies based on substituents; generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Engages readily in electrophilic aromatic substitution due to the electron-rich nature of the indole ring.

Relevant data may include melting points and spectral data confirming purity and identity .

Applications

Oxindole-Based Inhibitor 62 has several scientific applications:

  • Cancer Therapy: Due to its ability to inhibit cyclin-dependent kinases and other oncogenic pathways, it shows promise as a potential anticancer agent.
  • Research Tool: It serves as a chemical probe for studying kinase biology and signaling pathways.
  • Drug Development: As part of ongoing drug discovery efforts, this compound may lead to new therapeutics targeting specific malignancies or other diseases involving dysregulated kinase activity .
Introduction to Kinase-Targeted Cancer Therapeutics and Oxindole Scaffolds

Role of Protein Kinases in Oncogenic Signaling Pathways

Protein kinases constitute a vast enzyme family encompassing approximately 500 distinct members that regulate essential cellular functions through phosphorylation-mediated signal transduction. These enzymes catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to specific amino acid residues (tyrosine, serine, or threonine) on target proteins, thereby modulating critical processes including proliferation, differentiation, metabolism, angiogenesis, and apoptosis. The structural architecture of protein kinases is characterized by highly conserved domains: the ATP-binding site (catalytic cleft), substrate interaction site, activation loop, and allosteric regulatory sites. This conserved architecture enables competitive inhibition at the ATP-binding site, a strategy leveraged by most small-molecule kinase inhibitors [1] [3].

In cancerous tissues, genomic instability frequently leads to mutations causing deregulation and overexpression of protein kinases. Such alterations transform these enzymes into oncogenic drivers that perpetually activate downstream signaling cascades. For example, mutations in BRAF (particularly the V600E mutation) result in constitutive activation of the mitogen-activated protein kinase pathway, observed in 50–60% of melanomas and significant subsets of colorectal and thyroid cancers. Similarly, Fms-like tyrosine kinase 3 internal tandem duplication mutations drive uncontrolled proliferation in acute myeloid leukemia through RAS/MEK, PI3K/AKT/mTOR, and JAK/STAT pathway activation. Vascular endothelial growth factor receptor and fibroblast growth factor receptor families similarly contribute to pathological angiogenesis and metastasis when dysregulated [1] [5] [8].

Table 1: Key Oncogenic Kinases and Their Pathological Roles in Cancer

KinaseCancer AssociationDownstream PathwaysMutation Prevalence
BRAFMelanoma, colorectal cancer, thyroid cancerMAPK/ERK cascadeV600E in 50-60% of melanomas
FLT3Acute myeloid leukemia (AML)RAS/MEK, PI3K/AKT/mTOR, JAK/STATITD mutations in 30% of AML cases
VEGFR-2Renal cell carcinoma, hepatocellular carcinoma, solid tumorsAngiogenesis, PI3K/AKTOverexpression in diverse solid tumors
FGFR-1Lung cancer, breast cancer, glioblastomaMAPK, PI3K/AKT, STATAmplifications in 10-15% of solid tumors
CDK2Leukemia, colon cancer, breast cancerCell cycle progression (G1/S transition)Overexpression in multiple malignancies

The profound dependency of cancer cells on hyperactive kinase signaling establishes these enzymes as compelling therapeutic targets. Inhibition disrupts phosphorylation cascades, thereby arresting uncontrolled proliferation and survival—a cornerstone of molecularly targeted cancer therapy [1] [3].

Emergence of Multi-Target Kinase Inhibitors in Precision Oncology

Single-target kinase inhibitors, while conceptually elegant, face significant clinical limitations including narrow-spectrum activity, acquired resistance through mutation, and compensatory pathway activation. These challenges catalyzed the development of multi-target kinase inhibitors capable of simultaneously inhibiting several oncogenic kinases. By engaging multiple nodes within interconnected signaling networks, these agents counteract tumor adaptability while addressing the inherent genetic heterogeneity of malignancies [1] [10].

Sunitinib exemplifies this pharmacological strategy, inhibiting vascular endothelial growth factor receptor 1, 2, and 3, platelet-derived growth factor receptor α/β, stem cell factor receptor, and Fms-like tyrosine kinase 3 with half-maximal inhibitory concentration values ranging from 10–80 nanomolar. This multi-target profile underpins its clinical efficacy in renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. Similarly, nintedanib concurrently blocks vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor, offering therapeutic benefits in idiopathic pulmonary fibrosis and non-small cell lung cancer [1] [3] [10].

Table 2: Comparative Analysis of Single-Target versus Multi-Target Kinase Inhibitors

CharacteristicSingle-Target InhibitorsMulti-Target Inhibitors
Target SpectrumSingle kinase or closely related isoformsBroad spectrum across kinase families
Resistance DevelopmentRapid (months) due to gatekeeper mutationsDelayed (years) through multiplex pathway blockade
Clinical UtilityBiomarker-selected populationsHeterogeneous tumors without molecular preselection
Therapeutic LimitationsNarrow applicability; compensatory pathway activationBroader toxicity profiles requiring careful management
Representative AgentsImatinib (BCR-ABL), erlotinib (EGFR)Sunitinib, nintedanib, regorafenib

The therapeutic rationale for multi-targeting extends beyond overcoming resistance. Tumor progression involves coordinated signaling across cancer cells, endothelial cells (angiogenesis), pericytes, and fibroblasts within the tumor microenvironment. Agents like regorafenib—inhibiting both tumor-associated kinases and angiogenesis-promoting kinases—simultaneously target malignant and stromal compartments, enhancing overall antitumor efficacy. This polypharmacology approach represents a paradigm shift in precision oncology, moving from "one drug, one target" to "one drug, multiple vulnerabilities" [1] [2] [10].

Oxindole as a Privileged Scaffold in Kinase Inhibitor Design

The oxindole (indolin-2-one) nucleus constitutes a privileged chemical scaffold in medicinal chemistry due to its versatile binding capabilities with diverse kinase targets. This bicyclic framework features a benzene ring fused to a pyrrolidin-2-one moiety, creating a planar configuration that facilitates deep insertion into the hydrophobic ATP-binding cleft of kinases. The scaffold's nitrogen atom and carbonyl group serve as hydrogen bond acceptors and donors, enabling critical interactions with kinase hinge regions [2] [6] [8].

Structural modifications at three key positions unlock differential kinase selectivity profiles:

  • C3-position: Introduction of alkenyl groups (e.g., sunitinib) or spirocyclic systems enhances hydrophobic interactions with allosteric pockets
  • N1-position: Alkylation modulates membrane permeability and pharmacokinetics
  • Aromatic ring: Halogenation or methoxy substitutions fine-tune electron distribution and binding affinity

Oxindole-Based Inhibitor 62 exemplifies rational optimization of this scaffold. Its molecular structure (chemical name: 2-hydroxy-N-(3-hydroxy-2,2-dimethylpropyl)-3-[(4-sulfamoylphenyl)diazenyl]-1H-indole-5-carboxamide) incorporates strategic modifications that confer dual kinase inhibition. The 3-arylazo group extends into the hydrophobic back pocket of kinases, while the sulfamoylphenyl moiety engages in hydrogen bonding with catalytic residues. The hydroxyalkyl tail enhances solubility and forms additional polar contacts [6] [8].

Table 3: Molecular Characteristics and Binding Features of Oxindole-Based Inhibitor 62

PropertyDescription
Systematic Name2-hydroxy-N-(3-hydroxy-2,2-dimethylpropyl)-3-[(4-sulfamoylphenyl)diazenyl]-1H-indole-5-carboxamide
Molecular FormulaC₂₀H₂₃N₅O₅S
Molecular Weight445.5 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors8
XLogP32.1
Key Binding Interactions• Oxindole carbonyl: H-bonds with kinase hinge region residues• Sulfamoyl group: Coordinates catalytic aspartate in DFG motif• Arylazo group: π-π stacking with gatekeeper phenylalanine• Hydroxyalkyl tail: Hydrophobic interactions with allosteric pocket

Synthetic routes to oxindole-based inhibitors typically involve Knoevenagel condensation between substituted oxindoles and aldehydes to generate 3-alkenyl derivatives, followed by nucleophilic substitutions to install pharmacophoric side chains. Advanced analogues incorporate bioisosteric replacements such as cyclopropane rings or imino groups at C3, improving potency and metabolic stability. These structure-activity relationship optimizations have yielded clinical assets including sunitinib and nintedanib, validating the oxindole scaffold's central role in kinase inhibitor development [7] [8] [10].

The structural plasticity of the oxindole core enables its integration into type II kinase inhibitors that bind inactive DFG-out kinase conformations. Inhibitor 62 exemplifies this mechanism, positioning its sulfamoylphenyl group to interact with aspartate in the DFG loop while the oxindole occupies the hinge region—a binding mode conferring enhanced selectivity and reduced vulnerability to resistance mutations compared to type I ATP-competitive agents [6] [8].

Properties

Product Name

Oxindole-Based Inhibitor 62

IUPAC Name

2-hydroxy-N-(3-hydroxy-2,2-dimethylpropyl)-3-[(4-sulfamoylphenyl)diazenyl]-1H-indole-5-carboxamide

Molecular Formula

C20H23N5O5S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C20H23N5O5S/c1-20(2,11-26)10-22-18(27)12-3-8-16-15(9-12)17(19(28)23-16)25-24-13-4-6-14(7-5-13)31(21,29)30/h3-9,23,26,28H,10-11H2,1-2H3,(H,22,27)(H2,21,29,30)

InChI Key

ZPPIIWDAWGGQAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=CC2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.